N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide, often referred to as ZM447439 in scientific literature, is a potent and selective inhibitor of Aurora kinases. [ [] ] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, particularly in mitosis. [ [] ] ZM447439 has been widely used as a valuable tool in various research areas, including cell biology, oncology, and drug discovery. Its role in scientific research is primarily centered around its ability to inhibit Aurora kinases, allowing researchers to investigate the functions of these kinases in various biological processes and disease models.
ZM-447439 was developed by AstraZeneca Pharmaceuticals and is classified as an ATP-competitive inhibitor. Its chemical structure is characterized by the formula N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide], with a molecular weight of 513.6 Dalton . The compound is primarily utilized in research settings to study cell cycle regulation and the mechanisms underlying tumorigenesis.
The synthesis of ZM-447439 involves several steps that are typical for producing complex organic molecules. While specific proprietary methods may not be publicly detailed, it is known that the compound can be synthesized through a series of chemical reactions involving quinazoline derivatives and morpholine moieties. The compound is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for biological assays, with concentrations often prepared at 10 mM for experimental use .
ZM-447439 features a complex molecular structure that includes:
The structural formula can be represented as follows:
This structure allows ZM-447439 to selectively interact with the ATP-binding sites of Aurora kinases, disrupting their function during mitosis .
In biological systems, ZM-447439 primarily acts by inhibiting the phosphorylation of histone H3 on serine 10, a substrate of Aurora kinases. This inhibition leads to disrupted chromosome alignment and segregation during cell division. The compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .
The mechanism by which ZM-447439 exerts its effects involves:
Relevant data indicate that ZM-447439 maintains its inhibitory effects across various cell lines when used at appropriate concentrations (IC50 values ranging from 0.9 μM to 3 μM depending on the specific cell type) .
ZM-447439 is primarily used in scientific research focused on:
Research has demonstrated its effectiveness in enhancing cardiac organoid differentiation from human pluripotent stem cells, indicating broader applications beyond oncology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3